molecular formula C18H14F3NO2 B2815025 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline CAS No. 860783-87-5

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2815025
CAS No.: 860783-87-5
M. Wt: 333.31
InChI Key: CGIRDAVDOKYSCS-UHFFFAOYSA-N
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Description

Product Overview 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline ( 860783-87-5) is a high-purity quinoline derivative supplied for early discovery and investigative research. With a molecular formula of C18H14F3NO2 and a molecular weight of 333.31 g/mol, this compound is a valuable chemical tool in medicinal chemistry and drug discovery programs . Research Applications and Scientific Value Quinoline is a fundamental heterocyclic scaffold in pharmaceutical development, renowned for its versatility and significant therapeutic potential . This specific dimethoxy-substituted quinoline derivative is of particular interest in the synthesis of novel bioactive agents. The core quinoline structure is found in a wide array of compounds with demonstrated biological activities, most prominently in the realms of anticancer and antimalarial research . The structural motifs present in this compound—specifically the methoxy and trifluoromethylphenyl substituents—are frequently explored to optimize biological activity and pharmacokinetic properties in lead compounds . Mechanism of Action and Biological Significance Quinoline derivatives exert their biological effects through diverse, target-specific mechanisms. In anticancer research, quinoline-based compounds have been reported to act as growth inhibitors by inducing cell cycle arrest and apoptosis . They can also inhibit angiogenesis, disrupt cell migration, and function through mechanisms such as topoisomerase inhibition and DNA intercalation, which ultimately interfere with essential cellular processes in cancer cells . The trifluoromethyl group is a common pharmacophore in modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity . In the context of antimalarial research, quinoline compounds like chloroquine are known to act within the acidic digestive vacuole of the Plasmodium parasite. They complex with toxic free heme released during hemoglobin digestion, preventing its detoxification and leading to the accumulation of lethal levels for the parasite . Handling and Safety Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-23-15-8-9-16(24-2)17-13(15)6-7-14(22-17)11-4-3-5-12(10-11)18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIRDAVDOKYSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cyclization reactions . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The process typically includes the use of organometallic compounds and cross-coupling reactions to introduce the trifluoromethyl group and methoxy substituents .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinoline ring .

Scientific Research Applications

Antimalarial Activity

One of the significant applications of quinoline derivatives, including 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, is in the development of antimalarial agents. Research has shown that quinoline-based compounds exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Mechanism of Action : The compound's structure allows it to interfere with the parasite's metabolism, making it effective against strains resistant to existing treatments like atovaquone. Studies indicate that modifications in the quinoline core can enhance efficacy and metabolic stability, leading to improved therapeutic outcomes in vivo .

Antibacterial and Antifungal Properties

Quinoline derivatives have also been explored for their antibacterial and antifungal properties. The structural features of this compound contribute to its activity against various bacterial strains.

  • Research Findings : Recent studies have demonstrated that quinolines can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity .

Antiviral Activity

The antiviral potential of quinoline derivatives is another area of interest. Compounds similar to this compound have been evaluated for their effectiveness against viruses such as Zika and Hepatitis B.

  • Case Studies : In vitro studies have shown that certain quinoline derivatives can inhibit viral replication effectively. For instance, modifications at specific positions on the quinoline ring have led to compounds with significant antiviral activity against Hepatitis B virus (HBV), demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines are being investigated as potential therapeutic agents for inflammatory diseases.

  • Mechanism : Compounds like this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antineoplastic Activity

The compound's potential as an anticancer agent is another promising application. Quinoline derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines.

  • Research Insights : Studies indicate that structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoline derivatives.

Structural FeatureEffect on ActivityReference
Trifluoromethyl GroupIncreases lipophilicity and membrane penetration
Methoxy SubstituentsEnhances metabolic stability
Positioning on Quinoline RingAffects selectivity and potency against specific targets

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biological processes. The trifluoromethyl group enhances its binding affinity to these targets, making it more effective in its biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between the target compound and selected analogues:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline 5,8-OCH₃; 2-C₆H₄(CF₃)-3 C₁₈H₁₅F₃N₀₂ 350.32 Electron-donating (OCH₃) and withdrawing (CF₃) groups; aromatic quinoline core
5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile 5,8-OCH₃; 2-C₆H₅; 1,4-dihydro C₁₉H₁₇N₃O₂ 331.36 Reduced 1,4-dihydro ring; cyano group at position 3
5,8-Difluoroquinoline 5,8-F C₉H₅F₂N 165.14 Electron-withdrawing fluorine substituents; simpler structure
4,8-Dichloro-6-(trifluoromethoxy)quinoline 4,8-Cl; 6-OCHF₃ C₁₀H₄Cl₂F₃NO 282.05 Halogen (Cl) and trifluoromethoxy substituents; higher lipophilicity
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline 4-Br; 8-CH₃; 2-CF₃ C₁₁H₈BrF₃N 304.09 Bromine introduces steric bulk; methyl and CF₃ groups at adjacent positions

Crystallographic and Computational Insights

  • Structural Analysis: The dihydroquinoline analogue (C₁₉H₁₇N₃O₂) was characterized using X-ray diffraction (SHELX , ORTEP-3 ), revealing a planar quinoline core with a dihedral angle of 85.2° between the phenyl and quinoline rings . Similar methods would apply to the target compound.
  • Electronic Effects: The trifluoromethyl group in the target compound induces a strong electron-withdrawing effect (-I), while methoxy groups donate electrons (+M).

Biological Activity

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Core Structure : Quinoline
  • Substituents :
    • Two methoxy groups at the 5 and 8 positions
    • A trifluoromethyl group at the 3 position of the phenyl ring

This unique combination of substituents enhances its biological activity by improving its binding affinity to various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, blocking specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases.
  • Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties, making it a candidate for treating bacterial infections.
  • Anticancer Potential : The quinoline scaffold is known for its anticancer activity. Research indicates that derivatives of quinoline can induce apoptosis in cancer cells by targeting mitochondrial dysfunction and regulating apoptotic proteins .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological ActivityEffectiveness (IC50)Reference
AntibacterialModerate
Anticancer0.59 - 1.52 µM
Enzyme InhibitionVaries
AntimalarialUnder investigation

Case Studies and Research Findings

  • Antibacterial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
  • Anticancer Activity : A series of experiments conducted on cancer cell lines such as MDA-MB-231 (breast cancer) and SNB-19 (glioblastoma) revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. The IC50 values for these effects ranged between 0.59 to 1.52 µM, indicating potent anticancer properties .
  • Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit key enzymes involved in cancer metabolism and inflammation. It has shown promise as a selective inhibitor for certain targets, contributing to its potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or copper-mediated protocols. For example, copper chloride under aerobic conditions enables efficient trifluoromethyl group introduction (as seen in analogous quinoline syntheses) . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or CuCl for coupling aryl halides with trifluoromethyl groups.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 80–110°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield discrepancies (e.g., 60–85%) arise from competing side reactions, such as demethylation of methoxy groups under prolonged heating .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles and confirms regiochemistry. Use SHELXL for refinement and ORTEP-3 for visualization .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) verify substitution patterns.
    • ¹³C NMR : CF₃ groups show distinct signals at ~δ 125–130 ppm (q, J = 270–290 Hz).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the critical considerations for solubility and stability in biological assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability under physiological conditions : Incubate at 37°C in pH 7.4 buffer; monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Light sensitivity : Store in amber vials if methoxy or trifluoromethyl groups are prone to photodegradation .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model ligand-receptor interactions. Prepare the ligand with Open Babel (optimize geometry, assign charges) and the protein (PDB ID) by removing water and adding polar hydrogens.
  • Scoring function analysis : Prioritize poses with favorable van der Waals and electrostatic interactions. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • Limitations : Docking may underestimate entropy effects; combine with experimental IC₅₀ measurements for validation .

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence regioselective functionalization?

Methodological Answer:

  • Electrophilic substitution : Methoxy groups at C5/C8 direct electrophiles to C6/C7 via resonance activation.
  • Nucleophilic attack : The electron-withdrawing CF₃ group at C2 deactivates the quinoline ring, favoring nucleophilic substitution at C4 (if halogenated) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Mechanistic validation : Use Hammett plots to correlate substituent σ values with reaction rates. DFT calculations (Gaussian 16) model charge distribution and transition states .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers.
    • Control for solvent (DMSO concentration ≤0.1%).
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data and identify outliers. Contradictions may arise from impurity interference (e.g., residual palladium) or off-target effects .

Q. What strategies enable selective modification of the quinoline core for SAR studies?

Methodological Answer:

  • Protecting groups : Temporarily block methoxy groups with BOC or TMS ethers during CF₃-phenyl modifications.
  • Cross-coupling : Suzuki-Miyaura reactions at C4 (if halogenated) with aryl boronic acids.
  • Late-stage fluorination : Use AgF or Selectfluor to introduce ¹⁸F for PET imaging analogs .

Q. How to analyze intermolecular interactions in crystal packing for co-crystallization studies?

Methodological Answer:

  • Hirshfeld surface analysis (CrystalExplorer) : Quantify close contacts (e.g., C–H···O, π-π stacking).
  • Thermal ellipsoid plots (ORTEP-3) : Assess disorder in CF₃ or methoxy groups.
  • PIXEL method : Calculate lattice energy contributions from Coulombic, polarization, and dispersion forces .

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